Pumiliotoxin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

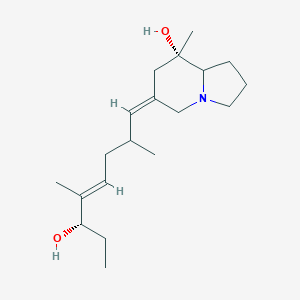

Pumiliotoxin A is an alkaloid.

This compound is a natural product found in Oophaga pumilio and Oophaga speciosa with data available.

Applications De Recherche Scientifique

Pharmacological Applications

Pumiliotoxin A is recognized for its cardiotonic and myotonic effects, making it a valuable compound in pharmacological research. Its structure-activity relationship has been extensively studied, revealing its potential as a probe for understanding sodium channel functions.

Cardiotonic Properties

This compound exhibits positive ionotropic effects, enhancing cardiac muscle contraction. This property is attributed to its ability to modulate calcium ion dynamics within cardiac cells. Research indicates that this compound can release stored calcium ions, thereby potentiating muscle contraction while inhibiting the reuptake of calcium, leading to prolonged contractions .

Myotonic Effects

In addition to its cardiotonic activities, this compound has demonstrated myotonic effects in various studies. It affects muscle excitability and can induce convulsions in laboratory settings when administered at specific doses . This dual action on cardiac and skeletal muscles positions this compound as a candidate for further exploration in muscle physiology and related disorders.

Ecological Roles

This compound plays a crucial role in the ecology of poison frogs by serving as a chemical defense mechanism against predators. The toxicity of this compound deters potential threats, allowing these frogs to thrive in their natural habitats.

Predator Deterrence

Studies have shown that this compound is highly effective at deterring predation. For instance, experiments with various predator species have indicated that exposure to this compound significantly reduces feeding behavior and increases avoidance responses . This ecological application underscores the evolutionary advantages conferred by such toxic compounds.

Potential Therapeutic Uses

The unique properties of this compound have sparked interest in its potential therapeutic applications beyond its natural ecological functions.

Neurological Research

Given its effects on sodium channels and muscle excitability, researchers are investigating this compound's potential as a therapeutic agent for neurological disorders characterized by excitability issues, such as epilepsy . The compound's ability to influence ion channel dynamics may provide insights into developing new treatments.

Insecticidal Applications

Recent studies have highlighted the insecticidal properties of this compound and its analogs against various pest species, including mosquitoes and agricultural pests like the tobacco budworm. For example, Pumiliotoxin B (a related compound) has been shown to induce significant mortality in larvae at very low concentrations . This aspect suggests potential applications in pest control strategies.

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Analyse Des Réactions Chimiques

Critical Reaction Steps

-

Epoxide-Alkyne Coupling : A nickel-catalyzed reductive cyclization of epoxy-alkyne precursors forms the exocyclic (Z)-alkene, a hallmark of pumiliotoxins .

-

Stereochemical Control : Use of N-Boc-L-proline methyl ester as a chiral starting material ensures enantioselectivity in PTX A synthesis .

-

Side-Chain Functionalization : Wittig reactions and epoxidation steps introduce terminal alkene and alcohol groups critical for bioactivity .

Stereochemical and Mechanistic Insights

-

Enantioselectivity : Only the (+)-enantiomer of PTX A exhibits toxicity, attributed to its interaction with voltage-gated sodium channels .

-

Metabolic Activation : PTX A is metabolized in some poison frogs via cytochrome P450 enzymes (e.g., CYP2D6 homologs) into more potent derivatives like allopumiliotoxin .

-

Molecular Targets : PTX A modulates sodium and potassium channels, causing hyperactivity and convulsions in vertebrates at doses as low as 2 mg/kg .

Pharmacological Relevance of Synthetic Derivatives

Propriétés

Numéro CAS |

67054-00-6 |

|---|---|

Formule moléculaire |

C19H33NO2 |

Poids moléculaire |

307.5 g/mol |

Nom IUPAC |

(6Z,8S)-6-[(E,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol |

InChI |

InChI=1S/C19H33NO2/c1-5-17(21)15(3)9-8-14(2)11-16-12-19(4,22)18-7-6-10-20(18)13-16/h9,11,14,17-18,21-22H,5-8,10,12-13H2,1-4H3/b15-9+,16-11-/t14?,17-,18?,19-/m0/s1 |

Clé InChI |

CUBVJLHFQCEJGM-BQAOJKSRSA-N |

SMILES |

CCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O |

SMILES isomérique |

CC[C@@H](/C(=C/CC(C)/C=C\1/C[C@](C2CCCN2C1)(C)O)/C)O |

SMILES canonique |

CCC(C(=CCC(C)C=C1CC(C2CCCN2C1)(C)O)C)O |

Synonymes |

alkaloid 307A from Dendrobates pumiliotoxin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.